molecular formula C12H10N4O2S3 B11457415 methyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate

methyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate

Cat. No.: B11457415
M. Wt: 338.4 g/mol
InChI Key: MQJLPCMGULHXIX-FPYGCLRLSA-N
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Description

Methyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate typically involves multi-step organic reactions. The starting materials often include thiadiazole and thiophene derivatives, which undergo various functional group transformations to yield the final product. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be studied for its potential biological activity. Compounds with thiadiazole and thiophene rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and thiophene derivatives, such as:

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 2-thiophenecarboxaldehyde
  • 3-cyanoprop-2-enoic acid derivatives

Uniqueness

What sets methyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate apart is its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10N4O2S3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (E)-3-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]thiophen-2-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H10N4O2S3/c1-18-10(17)8(4-13)3-9-2-7(5-19-9)6-20-12-16-15-11(14)21-12/h2-3,5H,6H2,1H3,(H2,14,15)/b8-3+

InChI Key

MQJLPCMGULHXIX-FPYGCLRLSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC(=CS1)CSC2=NN=C(S2)N)/C#N

Canonical SMILES

COC(=O)C(=CC1=CC(=CS1)CSC2=NN=C(S2)N)C#N

Origin of Product

United States

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